(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate
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Overview
Description
(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dichlorophenyl group, a triazole ring, and a piperidine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate
- 5-Chloro-2-{3-[(diethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl (phenyl)methanone
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the dichlorophenyl and triazole groups allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25Cl2N5O3 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H25Cl2N5O3/c1-26(19(28)4-2-3-17-12-23-25-24-17)18-5-7-27(8-6-18)20(29)30-13-14-9-15(21)11-16(22)10-14/h9-12,18H,2-8,13H2,1H3,(H,23,24,25) |
InChI Key |
FEDLFXXCRJIDTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl)C(=O)CCCC3=NNN=C3 |
Origin of Product |
United States |
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